Cas no 156891-23-5 (Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI))

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) structure
156891-23-5 structure
Nome del prodotto:Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
Numero CAS:156891-23-5
MF:C61H95NO25
MW:1242.39872193336
CID:175466
PubChem ID:197673

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • [8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-
    • 12-Nicotinoyl sarcostin-3-O-beta-D-glucopyranosyl-(1-4)-3-O-methyl-6-deoxy-beta-D-allopyranosyl-(1-4)-beta-D-oleandropyranosyl-(1-4)-beta-D-cymaropyranosyl-(1-4)-beta-D-cymaropyranoside
    • 3-{[hexopyranosyl-(1->4)-6-deoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl]oxy}-8,14,17,20-tetrahydroxypregn-5-en-12-yl pyridi
    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1&reg
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • 4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1&reg
    • Hainaneoside A
    • [8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate
    • 156891-23-5
    • Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
    • Inchi: InChI=1S/C61H95NO25/c1-28-49(36(73-8)22-42(77-28)81-35-15-16-57(6)34(21-35)14-17-60(71)40(57)25-41(83-54(69)33-13-12-20-62-26-33)58(7)59(70,32(5)64)18-19-61(58,60)72)84-43-23-37(74-9)50(29(2)78-43)85-44-24-38(75-10)51(30(3)79-44)86-56-48(68)53(76-11)52(31(4)80-56)87-55-47(67)46(66)45(65)39(27-63)82-55/h12-14,20,26,28-32,35-53,55-56,63-68,70-72H,15-19,21-25,27H2,1-11H3
    • Chiave InChI: RGGYEMBOCOZNNC-UHFFFAOYSA-N
    • Sorrisi: OCC1OC(OC2C(C)OC(OC3C(C)OC(OC4C(C)OC(OC5C(C)OC(OC6CCC7(C8CC(OC(C9C=CC=NC=9)=O)C9(C(CCC9(O)C8(O)CC=C7C6)(O)C(O)C)C)C)CC5OC)CC4OC)CC3OC)C(O)C2OC)C(O)C(O)C1O

Proprietà calcolate

  • Massa esatta: 1241.619
  • Massa monoisotopica: 1241.619
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 26
  • Conta atomi pesanti: 87
  • Conta legami ruotabili: 19
  • Complessità: 2350
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 31
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 351A^2
  • XLogP3: -0.1

Proprietà sperimentali

  • Densità: 1.4
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.603

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd